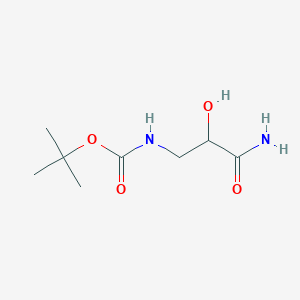
8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine
Übersicht
Beschreibung
8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally related to adenosine, a naturally occurring nucleoside, but features modifications that enhance its utility in various scientific and medical applications. The compound is characterized by the presence of a bromine atom at the 8th position and a dimethylaminomethylidene group at the N6 position of the adenine base, along with a deoxyribose sugar.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine typically involves multiple steps:
Dimethylaminomethylidene Introduction: The N6 position is modified by introducing a dimethylaminomethylidene group. This step often involves the use of dimethylamine and formaldehyde under specific reaction conditions.
Glycosylation: The adenine derivative is then glycosylated with a deoxyribose sugar to form the final nucleoside analog.
Industrial Production Methods
Industrial production of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminomethylidene group.
Hydrolysis: The glycosidic bond between the adenine base and the deoxyribose sugar can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the dimethylaminomethylidene group.
Hydrolysis Products: Adenine derivatives and deoxyribose sugar.
Wissenschaftliche Forschungsanwendungen
8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic drugs.
Wirkmechanismus
The mechanism of action of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The bromine atom and the dimethylaminomethylidene group contribute to its unique properties, allowing it to act as a chain terminator or to induce mutations. These effects are mediated through interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2’-deoxyadenosine: Lacks the dimethylaminomethylidene group.
N6-(Dimethylaminomethylidene)-2’-deoxyadenosine: Lacks the bromine atom.
8-Bromo-N6-benzoyl-2’-deoxyadenosine: Features a benzoyl group instead of the dimethylaminomethylidene group.
Uniqueness
8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is unique due to the presence of both the bromine atom and the dimethylaminomethylidene group. This combination enhances its stability and reactivity, making it a valuable tool in various research and industrial applications.
Eigenschaften
IUPAC Name |
N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O3/c1-19(2)6-17-11-10-12(16-5-15-11)20(13(14)18-10)9-3-7(22)8(4-21)23-9/h5-9,21-22H,3-4H2,1-2H3/b17-6+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJACROCWNATK-RMLWQQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)





![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)




